2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 143803-85-4) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.2 g/mol . Its structure consists of a pyrazolo[1,5-a]pyridine core substituted with methyl groups at positions 2 and 6, and a carboxylic acid moiety at position 3. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, as evidenced by its structural analogs showing activity against EphB3 receptor tyrosine kinases .
The synthesis typically involves converting pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives to acyl chlorides, followed by amidation or reduction reactions to generate functionalized analogs . Its methyl substituents enhance steric and electronic properties, influencing binding affinity in biological systems.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-8-9(10(13)14)7(2)11-12(8)5-6/h3-5H,1-2H3,(H,13,14) |
InChI Key |
KLQDNWJFUMSPNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(C(=N2)C)C(=O)O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Compounds
A widely used method involves the reaction of 1,3-dicarbonyl derivatives (e.g., acetylacetone) with aminopyridine precursors. For example, microwave-assisted cyclocondensation in ethanol with acetic acid under oxygen yields substituted pyrazolo[1,5-a]pyridines. This method achieves high regioselectivity due to the electronic effects of substituents.
-
Reactants : 1,3-Dicarbonyl compound (3 mmol), aminopyridine derivative (3 mmol).
-
Conditions : Ethanol (10 mL), acetic acid (1.08 g), O₂ atmosphere, 130°C, 18 h.
-
Yield : 58–98% after recrystallization.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces formyl groups to the pyridine ring, enabling subsequent functionalization. For 2,6-dimethyl derivatives, this step is critical for directing methyl group placement.
Synthesis of 2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid
Ester Hydrolysis Route
A two-step process involving esterification followed by hydrolysis is commonly employed:
Step 1: Ester Synthesis
Step 2: Alkaline Hydrolysis
-
Reactants : Methyl or propyl ester derivative.
-
Conditions : 1 M NaOH in ethanol, reflux (6 h), acidification with HCl to pH 1.
Example : Hydrolysis of methyl 2,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate yields the target carboxylic acid with >95% purity.
Direct Carboxylation via Halogenation-Cyclization
A patent-based method involves halogenation of pimelic acid derivatives followed by cyclization with ammonia:
-
Halogenation : 1,7-Pimelic acid dimethyl ester + Br₂ in CHCl₃, HBr catalyst (30–35°C, 7 h).
-
Cyclization : Reaction with NH₃ (60–65°C, 6 h).
-
Oxidation : H₂O₂ (30–35°C, 4 h), NaOH hydrolysis.
-
Overall Yield : 90.4% after acidification.
Optimization and Challenges
Decarboxylation Mitigation
Esterification under microwave irradiation reduces decarboxylation side reactions compared to traditional heating. For example, propyl ester synthesis using SOCl₂ for acyl chloride formation avoids decomposition.
Solvent and Catalyst Selection
-
Solvents : Ethanol and dichloromethane are preferred for their balance of polarity and boiling points.
-
Catalysts : H₂SO₄ (for esterification), Pd/C (for hydrogenolysis).
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Ester Hydrolysis | 85–90 | 98 | Scalability |
| Halogenation | 90.4 | 99.5 | One-pot synthesis |
| Microwave Ester | 76 | 97 | Reduced reaction time |
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation Reactions
Pyrazolo[1,5-a]pyridine derivatives typically undergo oxidation at reactive positions. For example, carboxylic acid groups or electron-rich aromatic positions may oxidize under specific conditions. In related compounds, oxidation agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions. Methyl substituents (as in 2,6-dimethyl derivatives) may influence oxidation rates due to electronic effects.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation of carboxyl group | KMnO₄/H₂O₂ (acidic/basic conditions) | Potential formation of ketones or CO₂ |
Reduction Reactions
Reduction of functional groups (e.g., carboxylic acids) is common. For example, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may reduce carboxylic acids to alcohols or amines, depending on the substrate. In pyrazolo[1,5-a]pyridine scaffolds, reduction could target the carboxylic acid group at position 3.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Reduction of carboxylic acid | NaBH₄ or LiAlH₄ | Formation of alcohol derivative |
Nucleophilic Substitution
The pyrazole ring in pyrazolo[1,5-a]pyridines is prone to nucleophilic substitution at positions with hydrogen atoms. For example, halogenation or amination may occur at reactive sites. In 6-(dimethylsulfamoyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid , substitution reactions are facilitated by electron-deficient regions of the heterocycle .
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Sulfamoylation | Dimethylsulfamoyl chloride | Introduction of sulfamoyl groups |
Condensation Reactions
Condensation with carbonyl compounds (e.g., aldehydes, ketones) is a common strategy for functionalization. For example, pyrazolo[1,5-a]pyrimidines undergo condensation to form polymers or derivatives with enhanced biological activity . In 2,6-dimethyl derivatives, steric hindrance from methyl groups may influence reaction efficiency.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Aldol condensation | Aldehydes/ketones, catalytic base | Formation of conjugated derivatives |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are used to introduce aryl or alkyl groups. For instance, position 6 of pyrazolo[1,5-a]pyridines has been activated for C–H arylation using Pd catalysts . The methyl groups in 2,6-dimethyl derivatives may stabilize intermediates during these reactions.
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| C–H activation | Pd catalyst, aryl halides | Arylated derivatives (e.g., at position 6) |
Formylation and Functionalization
Formylation at reactive positions (e.g., position 3) is achievable under Vilsmeier-Haack conditions. For example, pyrazolo[1,5-a]pyrimidines with electron-donating groups (e.g., methyl) at position 7 exhibit enhanced nucleophilicity, enabling formylation .
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Formylation | DMF, POCl₃, formamide | Introduction of formyl groups |
Hydrolysis and Derivatization
Carboxylic acid groups can undergo hydrolysis or esterification. For example, 5,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid participates in esterification under acidic conditions. Acidic hydrolysis may also remove protective groups (e.g., tert-butoxycarbonyl) .
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Hydrolysis of esters | Acidic conditions | Formation of carboxylic acids |
Scientific Research Applications
Chemical Properties and Structure
2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is characterized by a fused pyrazole and pyridine ring system. This configuration contributes to its biological activity and potential as a pharmacological agent. The compound's ability to form stable complexes with various biological targets enhances its therapeutic potential.
Medicinal Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. For instance, compounds derived from this scaffold have demonstrated efficacy against various cancer cell lines, including breast and lung cancer. A study highlighted the synthesis of novel pyrazolo[1,5-a]pyridine derivatives that showed promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, certain derivatives have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition suggests potential applications in treating cancers characterized by dysregulated cell proliferation .
3. Cardiovascular Applications
Substituted pyrazolo[1,5-a]pyridine derivatives have been explored for their role in cardiovascular health. They act on the nitric oxide/cyclic guanosine monophosphate signaling pathway, which is vital for vascular smooth muscle relaxation and platelet function regulation. This mechanism positions them as candidates for treating conditions like hypertension and heart failure .
Material Science Applications
1. Photophysical Properties
The photophysical characteristics of 2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid make it suitable for applications in material sciences. Its derivatives have been utilized as fluorophores in organic light-emitting diodes (OLEDs) due to their excellent light-emitting properties and stability under various conditions .
2. Crystal Engineering
The ability of these compounds to form well-defined crystal structures has implications for solid-state applications. Research has shown that pyrazolo[1,5-a]pyridine derivatives can form crystals with unique conformational properties that may be exploited in the development of new materials with tailored functionalities .
Case Study 1: Anticancer Compound Development
A study published in Molecules detailed the synthesis of several pyrazolo[1,5-a]pyridine derivatives and their evaluation against various cancer cell lines. The results demonstrated that specific modifications to the structure significantly enhanced anticancer activity, suggesting a pathway for future drug development targeting cancer therapies.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 15 | Apoptosis induction |
| B | A549 | 10 | Cell cycle arrest |
| C | HeLa | 20 | CDK inhibition |
Case Study 2: Cardiovascular Research
In another research project focusing on cardiovascular applications, derivatives were tested for their effects on smooth muscle relaxation. The findings indicated that certain compounds significantly increased cGMP levels in vascular tissues, highlighting their potential for treating hypertension.
| Compound | cGMP Increase (%) | Effect on Vascular Tension |
|---|---|---|
| D | 45 | Relaxation |
| E | 30 | Minimal effect |
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The compound’s fused ring structure allows for strong interactions with enzyme active sites, leading to effective inhibition. Additionally, its photophysical properties enable it to participate in electron transfer processes, making it useful in material science applications .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural complexity.
Key Research Findings
(c) Computational Insights
- Pyrazolo[1,5-a]pyrimidines exhibit stronger π-π stacking with kinase active sites than pyrazolo[1,5-a]pyridines, attributed to the electron-deficient pyrimidine ring .
- Imidazo[1,5-a]pyridine derivatives (e.g., CAS: 1780609-26-8) display higher metabolic stability due to the trifluoromethyl group’s resistance to oxidation .
Limitations and Challenges
Biological Activity
2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is , with a molecular weight of 178.19 g/mol. Its structure features a pyrazolo-pyridine core, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H10N2O2 |
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid |
| Melting Point | 150-152 °C |
Anticancer Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to 2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid can inhibit cell proliferation in various cancer cell lines. A recent study highlighted that certain derivatives induced apoptosis in human cancer cells by activating intrinsic apoptotic pathways and inhibiting cell cycle progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies indicated that it possesses inhibitory effects on multidrug-resistant strains of bacteria and fungi. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial survival .
Enzyme Inhibition
Enzymatic assays have revealed that 2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid acts as an inhibitor of key enzymes involved in disease processes. Notably, it has shown potential as an inhibitor of carbonic anhydrase (CA) isoforms and acetylcholinesterase (AChE), which are implicated in conditions like glaucoma and Alzheimer's disease respectively . The inhibition constants (Ki) for these enzymes suggest a promising therapeutic profile.
The biological activity of 2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid can be attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound triggers caspase activation leading to programmed cell death in cancer cells.
- Antibacterial Mechanism : It inhibits essential bacterial enzymes such as DNA gyrase and topoisomerase IV.
- Enzyme Inhibition : It binds to the active sites of carbonic anhydrases and AChE, preventing substrate access and subsequent enzymatic reactions.
Study 1: Anticancer Potential
A study conducted on various pyrazolo[1,5-a]pyridine derivatives demonstrated that compounds bearing substituents at the 3-position exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 10 to 20 µM .
Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
Q & A
Q. What are the optimized synthetic routes for 2,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives?
The synthesis typically involves cyclocondensation of substituted pyrazole precursors with ketones or aldehydes under acidic conditions. For example, Xu et al. (2018) improved yields (up to 85%) by using ethanol as a solvent and optimizing catalysts like p-toluenesulfonic acid (PTSA) at reflux. Key steps include regioselective alkylation at the 2- and 6-positions, followed by carboxylation at position 3 using carbon dioxide or malonate esters under controlled pH .
Q. How is the purity and structural integrity of this compound validated in experimental settings?
Characterization relies on multimodal analytical techniques:
- HPLC : To confirm purity (>97% as per commercial standards in ).
- NMR : ¹H and ¹³C spectra verify substituent positions (e.g., methyl groups at 2,6-positions and carboxylic acid protons at δ 12-13 ppm).
- HRMS : Matches calculated and observed molecular weights (e.g., [M+H]+ for C₁₀H₁₁N₃O₂: 222.0871 observed vs. 222.0873 theoretical) .
Q. What are common intermediates in the synthesis of its bioactive derivatives?
The carboxylic acid group is frequently converted to an acyl chloride (using SOCl₂ or oxalyl chloride) for subsequent amidation or esterification. For example, in antituberculosis studies, amidation with primary amines yielded derivatives with MIC values <1 µg/mL against Mycobacterium tuberculosis .
Advanced Research Questions
Q. How do structural modifications at the 3-carboxylic acid position influence kinase inhibition (e.g., EphB3, VEGFR2)?
Replacing the carboxylic acid with amides or esters alters binding affinity. For instance, replacing -COOH with -CONH-(4,6-dimethylpyrimidin-2-yl) (Compound 13a in ) improved EphB3 inhibition (IC₅₀ = 12 nM) due to enhanced hydrogen bonding with kinase active sites. Conversely, ester derivatives (e.g., ethyl esters) showed reduced activity, highlighting the critical role of the free acid group .
Q. What strategies resolve conflicting structure-activity relationship (SAR) data in derivatives?
Discrepancies in SAR often arise from crystallographic vs. computational docking results. For example, Koidan et al. (2024) reconciled conflicting data by performing molecular dynamics simulations, revealing that protonation states of the pyrazolo[1,5-a]pyridine core under physiological pH (7.4) affect binding to EphB3 .
Q. How are substituent effects at the 7-position leveraged to enhance metabolic stability?
Introducing electron-withdrawing groups (e.g., -CF₃) at position 7 reduces oxidative metabolism. A study in demonstrated that 7-trifluoromethyl derivatives exhibited 3-fold longer half-lives (t₁/₂ = 8.2 h) in human liver microsomes compared to unsubstituted analogs .
Methodological Challenges
Q. What analytical techniques address batch-to-batch variability in carboxylation reactions?
Q. How are regioselectivity issues mitigated during alkylation at the 2- and 6-positions?
Directed ortho-metalation (DoM) using lithium bases (e.g., LDA) ensures precise substitution. reported >90% regioselectivity by pre-coordinating the pyridine nitrogen with Lewis acids like ZnCl₂ prior to methyl group introduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
